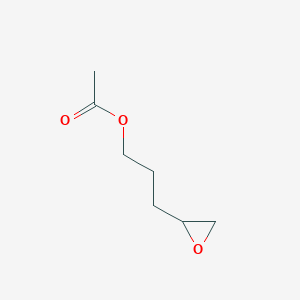![molecular formula C22H24N6O2 B14003527 N-[4-[(4Z)-4-[(4-Dimethylaminophenyl)hydrazinylidene]-3-methyl-5-oxo-pyrazol-1-YL]phenyl]-2-methyl-prop-2-enamide CAS No. 84618-98-4](/img/structure/B14003527.png)
N-[4-[(4Z)-4-[(4-Dimethylaminophenyl)hydrazinylidene]-3-methyl-5-oxo-pyrazol-1-YL]phenyl]-2-methyl-prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(4Z)-4-[(4-Dimethylaminophenyl)hydrazinylidene]-3-methyl-5-oxo-pyrazol-1-YL]phenyl]-2-methyl-prop-2-enamide is a complex organic compound with a unique structure that includes a pyrazole ring, a hydrazone linkage, and a dimethylaminophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4Z)-4-[(4-Dimethylaminophenyl)hydrazinylidene]-3-methyl-5-oxo-pyrazol-1-YL]phenyl]-2-methyl-prop-2-enamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.
Hydrazone Formation: The hydrazone linkage is formed by reacting the pyrazole derivative with 4-dimethylaminobenzaldehyde under acidic conditions.
Amide Formation: The final step involves the reaction of the hydrazone derivative with acryloyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the pyrazole ring or the hydrazone linkage, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structure suggests potential activity against various diseases, including cancer and infectious diseases.
Industry
In industry, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-[4-[(4Z)-4-[(4-Dimethylaminophenyl)hydrazinylidene]-3-methyl-5-oxo-pyrazol-1-YL]phenyl]-2-methyl-prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-[(4Z)-4-[(4-Dimethylaminophenyl)hydrazinylidene]-3-methyl-5-oxo-pyrazol-1-YL]phenyl]-2-methyl-prop-2-enamide: shares similarities with other hydrazone and pyrazole derivatives.
4-Dimethylaminobenzaldehyde: and are common starting materials for similar compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
84618-98-4 |
|---|---|
Molekularformel |
C22H24N6O2 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
N-[4-[4-[[4-(dimethylamino)phenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]phenyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C22H24N6O2/c1-14(2)21(29)23-16-6-12-19(13-7-16)28-22(30)20(15(3)26-28)25-24-17-8-10-18(11-9-17)27(4)5/h6-13,26H,1H2,2-5H3,(H,23,29) |
InChI-Schlüssel |
BYFAFDIJQJPWIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)NC(=O)C(=C)C)N=NC3=CC=C(C=C3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



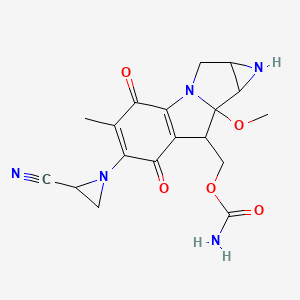
![O2-tert-butyl O7-ethyl 2,5-diazaspiro[3.4]octane-2,7-dicarboxylate](/img/structure/B14003461.png)
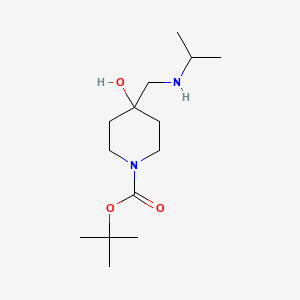
![[3-[3-(3-Methylsulfonyloxypropanoylamino)propylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14003464.png)
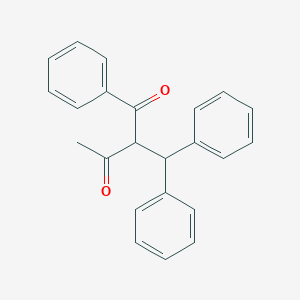
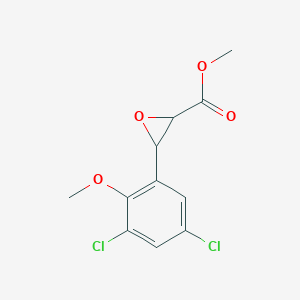

![((1AS,6bR)-5-methylenehexahydrocyclopropa[a]pyrrolizin-6a(4H)-yl)methanol](/img/structure/B14003476.png)
![2-Methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one](/img/structure/B14003477.png)
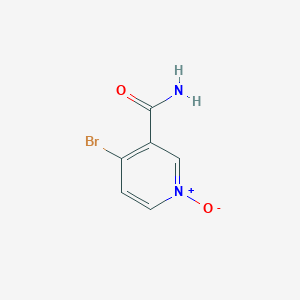
![6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B14003487.png)

